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Compound of Interest

Compound Name: 2-Piperidineethanamine

CAS No.: 15932-66-8

Cat. No.: B096639

Get Quote

A Comprehensive Technical Guide to the Physicochemical Properties of 2-
Piperidineethanamine for Drug Discovery and Development.

Abstract
2-Piperidineethanamine, also known as N-(2-Aminoethyl)piperidine, is a key bifunctional

building block in modern medicinal chemistry. Its structure, featuring a saturated piperidine

heterocycle and a primary ethylamine side chain, offers multiple avenues for chemical

modification, making it a valuable scaffold for the synthesis of diverse molecular entities. The

physicochemical properties of this compound, such as its basicity (pKa), lipophilicity (logP), and

solubility, are critical determinants of its reactivity, formulation feasibility, and the

pharmacokinetic profile of its derivatives. This guide provides a detailed examination of the

core physicochemical properties of 2-Piperidineethanamine, offering insights into its analytical

characterization, synthesis, and chemical stability. By synthesizing technical data with practical,

field-proven methodologies, this document serves as an in-depth resource for researchers,

scientists, and drug development professionals aiming to leverage this versatile intermediate in

their discovery pipelines.
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Introduction to 2-Piperidineethanamine
The Piperidine Scaffold: A Privileged Structure in
Medicinal Chemistry
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in

pharmaceuticals and natural products.[1] Its prevalence stems from a combination of favorable

characteristics: the sp3-hybridized framework provides a three-dimensional geometry that can

effectively probe biological space, while the nitrogen atom can act as a hydrogen bond

acceptor or, when protonated, a hydrogen bond donor.[1] This versatility allows piperidine-

containing molecules to engage in a wide range of interactions with biological targets.

Furthermore, the piperidine scaffold often imparts desirable pharmacokinetic properties,

including improved metabolic stability and aqueous solubility, enhancing the "druggability" of a

molecule.

2-Piperidineethanamine: Structure and Identification
2-Piperidineethanamine (Figure 1) is a disubstituted piperidine featuring a primary aminoethyl

group attached to the ring nitrogen. This unique arrangement provides two distinct nucleophilic

centers: a secondary amine within the piperidine ring and a primary amine at the terminus of

the ethyl chain. This dual reactivity makes it a highly versatile intermediate for constructing

more complex molecules.

Identifier Value Reference

IUPAC Name 2-piperidin-1-ylethanamine [2]

CAS Number 27578-60-5 [2][3]

Molecular Formula C7H16N2 [2][3]

Molecular Weight 128.22 g/mol [2]

Synonyms

N-(2-Aminoethyl)piperidine, 1-

(2-Aminoethyl)piperidine, 2-

Piperidinoethylamine

[2]

SMILES C1CCN(CC1)CCN [2]
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Figure 1. Chemical structure of 2-Piperidineethanamine.

Core Physicochemical Properties
The utility of 2-Piperidineethanamine in drug development is fundamentally governed by its

physicochemical properties. These parameters influence everything from synthetic reaction

conditions to the ultimate biological activity and ADME (Absorption, Distribution, Metabolism,

Excretion) profile of its derivatives.

Property Value
Rationale and Importance
in Drug Development

Physical State Clear, colorless liquid

Influences handling,

purification, and formulation

processes.

Boiling Point 186 °C (459.2 K) [3]

Density 0.899 g/mL at 25 °C

Important for process

chemistry, formulation, and

quality control.

pKa See Section 2.1

Governs the ionization state at

physiological pH, impacting

solubility, membrane

permeability, and receptor

binding.

LogP See Section 2.2

Measures lipophilicity, a key

predictor of absorption,

distribution, and potential for

CNS penetration.

Solubility Partly miscible in water

Affects bioavailability and

dictates suitable solvents for

synthesis and formulation.

Basicity and Ionization (pKa)
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2-Piperidineethanamine possesses two basic nitrogen centers: the tertiary amine within the

piperidine ring and the primary amine of the ethylamine side chain. The pKa values dictate the

extent of protonation at a given pH. At physiological pH (~7.4), both nitrogens will be

significantly protonated, rendering the molecule a dication.

Causality: The pKa of the piperidine nitrogen is typically higher than that of the primary

amine due to the electron-donating effect of the alkyl groups. This high basicity is crucial for

forming ionic interactions with acidic residues in biological targets, such as carboxylate

groups in amino acids. Understanding the pKa is essential for designing salt forms of

derivative drugs to enhance stability and solubility. While experimental pKa values for this

specific molecule are not readily available in public databases, they can be reliably

determined via potentiometric titration.[4]

Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous

environment, is a critical parameter in drug design. It is typically expressed as the logarithm of

the partition coefficient (LogP) between octanol and water. For ionizable compounds like 2-
Piperidineethanamine, the distribution coefficient (LogD) at a specific pH is more relevant.

Causality: PubChem lists a computed XLogP3 value of 0.4, suggesting low to moderate

lipophilicity in its neutral form.[2] However, at physiological pH, the molecule's dicationic state

will dramatically decrease its effective lipophilicity (LogD7.4 will be significantly lower than

LogP). This property governs the ability of its derivatives to cross biological membranes,

including the blood-brain barrier. Medicinal chemists often modify scaffolds like this to fine-

tune the LogP/LogD, balancing the need for membrane permeability with sufficient aqueous

solubility for systemic distribution.

Solubility
The solubility of a molecule in both aqueous and organic media is fundamental to its utility. 2-
Piperidineethanamine is reported as being partly miscible in water, a property consistent with

its polar amine groups and relatively small alkyl frame.

Causality: The hydrogen bonding capacity of the two amine groups facilitates interaction with

water molecules. Its solubility can be significantly increased at lower pH values where the

molecule becomes fully protonated, forming highly soluble hydrochloride salts. This principle
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is widely used in drug formulation to create aqueous solutions for injection or oral

administration.

Spectroscopic and Analytical Characterization
Unambiguous identification and purity assessment are cornerstones of chemical research and

development. A combination of spectroscopic and chromatographic methods is employed to

characterize 2-Piperidineethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

piperidine ring protons, typically in the 1.4-1.7 ppm (for the β and γ methylenes) and 2.3-2.8

ppm (for the α methylenes adjacent to the nitrogen) regions.[5] The two methylene groups of

the ethylamine chain would appear as distinct triplets around 2.5-2.8 ppm. The primary

amine (NH₂) protons would appear as a broad singlet, the chemical shift of which is

dependent on solvent and concentration.

¹³C NMR: The carbon spectrum would show distinct signals for the three unique carbons of

the piperidine ring and the two carbons of the ethyl chain.[2] The carbons alpha to the

nitrogen atoms (C-2/C-6 of the piperidine and the two carbons of the ethyl chain) would be

the most deshielded, appearing further downfield.

Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[2]

N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region

corresponding to the primary amine (NH₂).

C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the

methylene groups.

N-H Bend: A medium absorption around 1590-1650 cm⁻¹ from the scissoring vibration of the

primary amine.

C-N Stretch: Absorptions in the fingerprint region (1000-1250 cm⁻¹) corresponding to the C-

N bonds.
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Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern.

Molecular Ion (M⁺): A peak at m/z = 128 corresponding to the molecular weight of the

compound.[6]

Fragmentation: A prominent base peak is expected at m/z = 98, resulting from the alpha-

cleavage and loss of the ethylamine group (CH₂NH₂), which is a characteristic fragmentation

pathway for N-substituted piperidines.[6]

Synthesis and Chemical Stability
Synthetic Strategy
A common and industrially scalable method for the synthesis of saturated heterocycles like

piperidine is the catalytic hydrogenation of their aromatic precursors. 2-Piperidineethanamine
can be efficiently synthesized by the reduction of 2-pyridineethanamine.

Causality: This reaction involves the saturation of the pyridine ring using a catalyst, typically

a noble metal such as Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C), under a

hydrogen atmosphere. The choice of catalyst and solvent can influence reaction efficiency

and selectivity. This method is advantageous due to the commercial availability of the

starting pyridine derivative.[7]

2-Pyridineethanamine Catalyst:PtO₂ or Pd/CGas:H₂ (pressure)Solvent:Ethanol or Acetic AcidHydrogenation 2-Piperidineethanamine

Click to download full resolution via product page

Caption: A typical synthetic workflow for 2-Piperidineethanamine.

Handling, Storage, and Stability
Proper handling and storage are critical to maintain the purity and integrity of 2-
Piperidineethanamine.
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Stability: As a primary and tertiary amine, it is susceptible to oxidation and can react with

atmospheric carbon dioxide. It is classified as a flammable liquid and is corrosive, causing

severe skin burns and eye damage.[2][8]

Storage: It should be stored in a tightly sealed container under an inert atmosphere (e.g.,

nitrogen or argon) in a cool, dry, and well-ventilated place.[8][9]

Incompatibilities: It is incompatible with strong oxidizing agents, acid chlorides, and acid

anhydrides. Contact with these materials should be strictly avoided to prevent vigorous and

potentially hazardous reactions.[9]

Experimental Protocols
The following protocols are foundational methods for characterizing 2-Piperidineethanamine
and are designed to be self-validating through the inclusion of system suitability and control

steps.

Protocol: Determination of pKa by Potentiometric
Titration

Objective: To determine the acid dissociation constants (pKa) of the two amine groups.

Methodology:

Preparation: Prepare a ~0.01 M solution of 2-Piperidineethanamine in deionized, CO₂-

free water. Calibrate a pH meter with standard buffers (pH 4, 7, 10).

Titration: Place the solution in a jacketed beaker maintained at 25 °C. Titrate with a

standardized solution of 0.1 M HCl, adding the titrant in small, precise increments.

Data Collection: Record the pH after each addition of HCl. Continue the titration well past

the second equivalence point.

Analysis: Plot the pH versus the volume of HCl added. The two pKa values correspond to

the pH at the half-equivalence points. Alternatively, use derivative plots (ΔpH/ΔV) to

accurately determine the equivalence points.
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Trustworthiness: The accuracy of the method is validated by the sharpness of the

equivalence points on the titration curve and by running a titration of a known standard (e.g.,

piperazine) to ensure the system is performing correctly.[4]

Protocol: Purity Analysis by Reverse-Phase HPLC
Objective: To determine the purity of a sample and identify any potential impurities.

Methodology:

System: A standard HPLC system with a UV detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return

to initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm (as the compound lacks a strong chromophore, low UV is

necessary).

Sample: Prepare a 1 mg/mL solution in the initial mobile phase composition.

Trustworthiness: System suitability is established by injecting a standard mixture to confirm

resolution and peak shape. The method is considered stability-indicating if it can resolve the

parent compound from its known degradation products.
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Sample Preparation

Analytical Testing

Data Analysis & Reporting

2-Piperidineethanamine
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HPLC-UV
(Purity Assay)

LC-MS
(Mass Verification)

NMR (¹H, ¹³C)
(Structural ID)

FTIR
(Functional Groups)

Purity > 98%? Mass = 128.13? Structure Confirmed?

Certificate of Analysis
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Caption: A comprehensive analytical workflow for quality control.

Conclusion
2-Piperidineethanamine is a foundational building block whose value in drug discovery and

development is directly linked to its distinct physicochemical properties. Its dual amine

functionality, coupled with the stable and conformationally relevant piperidine scaffold, provides

a rich platform for synthetic elaboration. A thorough understanding of its basicity, lipophilicity,

solubility, and stability is not merely academic; it is a prerequisite for its effective use in the

rational design of novel therapeutic agents. The protocols and data synthesized in this guide

offer researchers the necessary framework to confidently handle, characterize, and derivatize

this important chemical intermediate, thereby accelerating the journey from molecular concept

to clinical candidate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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